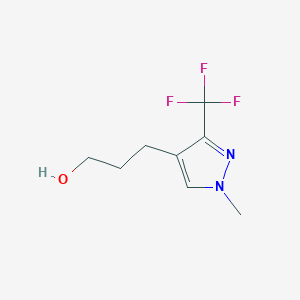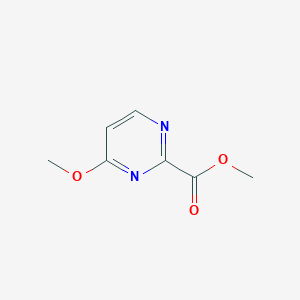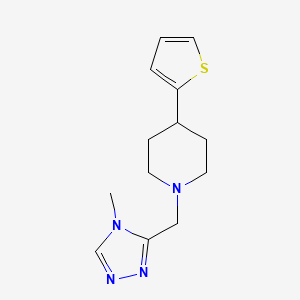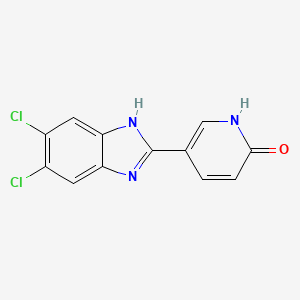![molecular formula C25H22N2O5S B2755833 methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005055-78-6](/img/structure/B2755833.png)
methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C27H24N2O5S . It is a complex organic compound that falls under the category of heterocyclic compounds .
Synthesis Analysis
The compound can be synthesized via diastereoselective thermal [3+2] cycloaddition reactions of a nitrone possessing an amide functional group as a hydrogen bond donor/acceptor . The cycloaddition reaction proceeds in a highly diastereoselective manner leading to novel pyrrolo[3,4-d]isoxazolidines with good yields . The presence of an amide functionality at the phenyl moiety of the nitrone can influence the diastereomeric ratio in the cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrrolo[3,4-d]isoxazol ring and a thiophene ring, both of which are fused to a carboxylate group .Chemical Reactions Analysis
The compound is involved in [3+2] cycloaddition reactions, which are widely used to generate five-membered and/or fused heterocyclic rings . Nitrones, which are the most widely studied allyl anion-type 1,3-dipoles, are precursors of versatile intermediate adducts possessing an isoxazolidine ring system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 488.555 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Inhibitor of MDM2–p53 and MDMX–p53 Protein–Protein Interactions
This compound has been identified as an inhibitor of the MDM2–p53 and MDMX–p53 protein–protein interactions . These interactions play a crucial role in the regulation of the p53 pathway, which is often dysregulated in cancer. Therefore, this compound could potentially be used in cancer research and treatment .
Crystal Structure Analysis
The crystal structure of similar compounds has been studied . Understanding the crystal structure of a compound is important for predicting its physical and chemical properties. This information can be useful in various fields, including materials science, pharmaceuticals, and chemical engineering .
Alkylation Studies
The compound’s alkylation with methyl bromoacetate has been studied . Alkylation is a process in which an alkyl group is transferred from one molecule to another. It’s a fundamental reaction in organic chemistry with wide-ranging applications, including the production of pharmaceuticals and polymers .
Interaction with N-Nucleophiles, Amines, and Hydrazines
The compound’s interaction with N-nucleophiles, amines, and hydrazines has been explored . These interactions are important in many chemical reactions and processes, including the synthesis of new compounds and materials .
Synthesis of Dioxo Derivatives
The compound has been involved in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .
Potential Use in the Development of Novel Crystalline Polymorphs
Although not directly related to the compound , similar compounds have been used in the development of novel crystalline polymorphs . Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the pharmaceutical industry .
Propriétés
IUPAC Name |
methyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-14-15(2)33-24(18(14)25(30)31-3)26-22(28)19-20(16-10-6-4-7-11-16)27(32-21(19)23(26)29)17-12-8-5-9-13-17/h4-13,19-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAPQYUNVFBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)




![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)
![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)


![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)
![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)